molecular formula C6H12N2 B14150454 1-Methylpiperidin-4-imine CAS No. 790182-87-5

1-Methylpiperidin-4-imine

Cat. No.: B14150454
CAS No.: 790182-87-5
M. Wt: 112.17 g/mol
InChI Key: XWZZHZWWCVWBJV-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-imine is a heterocyclic organic compound with the molecular formula C6H12N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-4-imine can be synthesized through several methods. One common route involves the reaction of 1-methylpiperidine with an appropriate amine source under controlled conditions. For instance, the reaction of 1-methylpiperidine with ammonia or primary amines can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the final product’s purity. Industrial methods focus on optimizing yield and minimizing by-products to make the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-4-imine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-Methylpiperidin-4-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the production of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, including drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-imine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

1-Methylpiperidin-4-imine can be compared with other similar compounds, such as:

    1-Methylpiperidine: A precursor in the synthesis of this compound.

    4-Aminopiperidine: Another derivative of piperidine with different functional groups.

    N-Methylpiperidine: A related compound with a different substitution pattern.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in various contexts.

Properties

CAS No.

790182-87-5

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-methylpiperidin-4-imine

InChI

InChI=1S/C6H12N2/c1-8-4-2-6(7)3-5-8/h7H,2-5H2,1H3

InChI Key

XWZZHZWWCVWBJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=N)CC1

Origin of Product

United States

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